Home > Products > Screening Compounds P114875 > 3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione - 847407-73-2

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Catalog Number: EVT-3052044
CAS Number: 847407-73-2
Molecular Formula: C15H23N5O3
Molecular Weight: 321.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione belongs to the class of xanthine derivatives. Xanthines are a family of purine-based compounds that occur naturally and have a variety of biological effects. [] This particular derivative is characterized by a methyl group at position 3, a 2-methylpropyl group at position 7, and a morpholin-4-ylmethyl group attached to position 8 of the purine-2,6-dione core.

While the provided papers don't specifically investigate this particular compound, they highlight the importance of purine-2,6-dione derivatives as potential therapeutic agents for various conditions due to their ability to interact with biological targets like enzymes and receptors. [, , , , , , , , , , , , , , , , , , , , , , ]

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (Linagliptin)

    Compound Description: Linagliptin is a potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is marketed under the trade name Trajenta and is used for the treatment of type 2 diabetes. Linagliptin works by increasing the levels of incretin hormones, which in turn stimulate insulin release and reduce glucagon secretion. [, ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as for α1- and α2-adrenoreceptor affinities. [] Results showed that this compound and its 8-(2-morpholin-4-yl-ethylamino) substituted derivative displayed strong prophylactic antiarrhythmic activity. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

    Compound Description: This compound, identified as Impurity-I, is a process-related impurity found during the development of the anti-diabetic drug Linagliptin. [] It is present in small quantities (0.05% to 0.15%) in the final drug substance. []

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

    Compound Description: This compound, identified as Impurity-II, is another process-related impurity observed during the synthesis of Linagliptin. [] It is found in trace amounts within the final drug substance. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

    Compound Description: This compound, designated as Impurity-III, is a process-related impurity identified during the development and synthesis of Linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

    Compound Description: This compound, known as Impurity-IV, is a process-related impurity observed during Linagliptin synthesis. [] It is present in small quantities in the final drug substance. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino) piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

    Compound Description: This compound, identified as Impurity-V, is a process-related impurity found during the production of the anti-diabetic drug Linagliptin. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

    Compound Description: Identified as Impurity-VI, this compound is a process-related impurity detected during the synthesis of Linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

    Compound Description: This compound, designated as Impurity-VII, is a process-related impurity observed during the synthesis of Linagliptin. []

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This purine derivative is mentioned as a potential inhibitor of the coronavirus helicase enzyme. []

Overview

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a complex organic compound with significant biological potential. It is classified under purine derivatives, specifically as a purine-2,6-dione. The compound is recognized for its structural features that may contribute to various pharmacological activities.

Source

The compound is identified by its CAS number 476482-35-6 and has a molecular formula of C17H26N6O3, with a molecular weight of 362.43 g/mol . It can be sourced from chemical suppliers and is often studied in the context of medicinal chemistry and drug development.

Classification

This compound belongs to the category of purines, which are vital components of nucleic acids and play crucial roles in cellular processes. Its specific classification as a purine-2,6-dione indicates it possesses two carbonyl groups at positions 2 and 6 of the purine ring, contributing to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione generally involves multi-step organic reactions. Key methods may include:

  1. Alkylation Reactions: Involving the introduction of the 2-methylpropyl group at the 7-position of the purine ring.
  2. Morpholine Derivation: Incorporating morpholine at the 8-position through nucleophilic substitution or coupling reactions.
  3. Purification Techniques: Utilizing chromatography methods to isolate and purify the final product.

Technical details regarding specific reagents, conditions (temperature, solvents), and catalysts used in these reactions would typically be found in specialized literature or patents related to this compound .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione features:

  • A purine core with methyl and morpholine substituents.
  • The presence of two carbonyl groups at positions 2 and 6 enhances its reactivity.

Data

The compound's structural data can be represented in terms of bond lengths, angles, and dihedral angles, which are crucial for understanding its chemical behavior. Computational chemistry tools or X-ray crystallography studies could provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione can participate in various chemical reactions:

  1. Hydrolysis: The carbonyl groups may undergo hydrolysis under acidic or basic conditions.
  2. Substitution Reactions: The morpholine moiety can be modified or replaced through electrophilic aromatic substitution.
  3. Redox Reactions: The compound may act as a reducing agent due to the presence of electron-rich groups.

Technical details regarding reaction conditions (e.g., temperature, pH) and yields would depend on experimental setups described in scientific literature.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Given its structure, it may inhibit certain enzymatic pathways or modulate receptor activity relevant to therapeutic effects.

Data

Experimental studies would typically elucidate the binding affinity to target proteins and downstream effects on cellular signaling pathways. Data from assays (e.g., enzymatic activity assays) would provide quantitative measures of its efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific temperatures where phase changes occur should be determined experimentally.

Chemical Properties

Relevant chemical properties include:

  • Solubility: Solubility profiles in various solvents (water, ethanol) are critical for formulation.
  • Stability: Stability under different environmental conditions (light, temperature) should be assessed.

Data from analytical techniques like spectroscopy (NMR, IR) and chromatography would provide deeper insights into these properties .

Applications

Scientific Uses

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Studies: To investigate purine metabolism and related biochemical pathways.
  3. Therapeutic Development: Potential use in treating conditions such as diabetes or cancer due to its enzyme inhibition properties .

Properties

CAS Number

847407-73-2

Product Name

3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Molecular Formula

C15H23N5O3

Molecular Weight

321.381

InChI

InChI=1S/C15H23N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h10H,4-9H2,1-3H3,(H,17,21,22)

InChI Key

RRKDRJFZGINVSA-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.